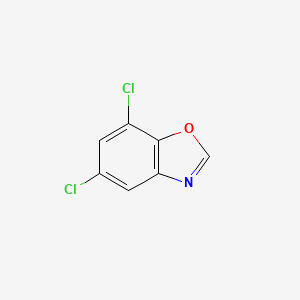

5,7-Dichlorobenzoxazole

描述

Structure

3D Structure

属性

分子式 |

C7H3Cl2NO |

|---|---|

分子量 |

188.01 g/mol |

IUPAC 名称 |

5,7-dichloro-1,3-benzoxazole |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |

InChI 键 |

LMZHSPFHCFMDRS-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C2=C1N=CO2)Cl)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for 5,7 Dichlorobenzoxazole

Precursor Selection and Strategic Approaches

Design Principles for Halogenated Phenol (B47542) Precursors

The synthesis of this key precursor can be achieved through methods such as the reduction of 2,4-dichloro-6-nitrophenol. google.com This reduction is often carried out using catalytic hydrogenation, for instance, with a Ni-B/SiO2 amorphous catalyst, which offers a clean and efficient production process. google.com The design of halogenated phenol precursors like 2-amino-4,6-dichlorophenol (B1218851) is a critical first step that dictates the efficiency and success of the entire synthesis of the target dichlorobenzoxazole.

Cyclization Reactions for Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is the core transformation in the synthesis of 5,7-Dichlorobenzoxazole. This is typically achieved through a cyclization reaction involving the ortho-aminophenol precursor. nih.gov The general principle involves the reaction of the amino and hydroxyl groups of the 2-aminophenol (B121084) derivative with a suitable electrophile, leading to the closure of the five-membered oxazole (B20620) ring. nih.govresearchgate.net

Various cyclization strategies have been developed for benzoxazole synthesis. These include condensation reactions with carboxylic acids or their derivatives, aldehydes, and ketones. nih.govnih.govrsc.org The choice of the cyclizing agent determines the substituent at the 2-position of the benzoxazole ring. For instance, reacting 2-amino-4,6-dichlorophenol with a carboxylic acid or its derivative will introduce an acyl group that, upon cyclization, forms a 2-substituted benzoxazole. conicet.gov.ar Similarly, condensation with an aldehyde followed by oxidative cyclization is a common route. researchgate.netorganic-chemistry.org The efficiency of these cyclization reactions can often be enhanced by the use of catalysts, such as acids or metal complexes, and by optimizing reaction conditions like temperature and solvent. nih.govrsc.org

Classical and Evolving Synthetic Routes

The synthesis of this compound and its derivatives relies on both well-established classical methods and newer, more efficient synthetic routes. Condensation reactions are a cornerstone of these syntheses, utilizing dichlorinated starting materials to build the benzoxazole core.

Condensation Reactions Utilizing Dichlorinated Starting Materials

A primary and effective strategy for synthesizing this compound involves the direct condensation of 2-amino-4,6-dichlorophenol with various carbonyl-containing compounds. researchgate.netnih.gov This approach is favored due to its straightforward nature and the ready availability of the dichlorinated precursor.

The condensation of 2-aminophenol derivatives with carboxylic acids or their activated forms is a fundamental and widely used method for the synthesis of 2-substituted benzoxazoles. nih.govconicet.gov.armdpi.com In the context of this compound, this involves reacting 2-amino-4,6-dichlorophenol with a suitable carboxylic acid derivative. researchgate.netijacskros.com

This reaction typically proceeds by an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. conicet.gov.ar The use of dehydrating agents or catalysts such as polyphosphoric acid (PPA) or strong acids can facilitate this process. conicet.gov.armdpi.com For example, the synthesis of 2-aryl substituted benzoxazoles can be achieved by coupling 2-aminophenols with aromatic carboxylic acids. conicet.gov.ar The reaction conditions, such as temperature and the choice of catalyst, are crucial for achieving high yields and purity.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Amino-4,6-dichlorophenol | Carboxylic Acid/Derivative | PPA, heat | 2-Substituted-5,7-dichlorobenzoxazole | conicet.gov.armdpi.com |

| 2-Amino-4,6-dichlorophenol | 3,5-dichloro-N-phenylbenzothioamide | Triphenylbismuth dichloride | 2-(3,5-Dichlorophenyl)-5,7-dichlorobenzoxazole derivative | d-nb.info |

| 4-Amino-2,6-dichlorophenol | Compound 7 (specific structure not detailed) | Not specified | Compound 24 (intermediate) | google.com |

This table showcases the versatility of using different carboxylic acid derivatives and catalysts to synthesize various substituted 5,7-dichlorobenzoxazoles.

Another significant route to this compound involves the condensation of 2-amino-4,6-dichlorophenol with aldehydes or ketones. nih.govresearchgate.net This method typically involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. nih.govmdpi.com

The reaction of a 2-aminophenol with an aldehyde first forms an N-benzylidene-2-aminophenol intermediate. nih.gov This intermediate can then be cyclized through various oxidative conditions to afford the 2-substituted benzoxazole. researchgate.netorganic-chemistry.org A range of catalysts, including metal catalysts and ionic liquids, have been employed to promote this transformation under milder and more environmentally friendly conditions. nih.govresearchgate.net For instance, a magnetic nanoparticle-supported Lewis acidic ionic liquid has been used to catalyze the condensation of 2-aminophenols with aldehydes under solvent-free sonication. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Amino-4,6-dichlorophenol | Aldehyde | Oxidative conditions | 2-Substituted-5,7-dichlorobenzoxazole | nih.govresearchgate.net |

| 2-Aminophenol | Benzaldehyde | LAIL@MNP, sonication, 70°C | 2-Phenylbenzoxazole | nih.govresearchgate.net |

| 2-Aminophenol | Aromatic Aldehyde | TiO2-ZrO2, acetonitrile (B52724), 60°C | 2-Aryl benzoxazole | nih.gov |

| 2-Aminophenol | Aldehyde | Samarium triflate, aqueous medium | 2-Substituted benzoxazole | organic-chemistry.org |

This table illustrates various catalytic systems and conditions used for the condensation of 2-aminophenols with aldehydes to form benzoxazole derivatives. The specific application to this compound would involve using 2-amino-4,6-dichlorophenol as the starting material.

Oxidative Cyclization of Phenolic Schiff Bases

A prevalent and versatile method for synthesizing the benzoxazole skeleton is the oxidative cyclization of phenolic Schiff bases. nih.govscirp.org This approach typically begins with the condensation of a 2-aminophenol (such as 2-amino-4,6-dichlorophenol for the target compound) with an aldehyde to form a Schiff base intermediate. nih.govresearchgate.net The crucial subsequent step is an intramolecular cyclization and oxidation, which aromatizes the system to yield the final benzoxazole product. nih.gov

A wide array of oxidizing agents has been employed for this transformation, each with distinct advantages and reaction conditions. researchgate.netscispace.com Commonly used oxidants include manganese(III) acetate (B1210297) (Mn(OAc)₃), lead tetraacetate (Pb(OAc)₄), nickel peroxide (NiO₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). scirp.orgresearchgate.netscispace.comresearchgate.net The choice of oxidant can influence reaction efficiency and substrate scope. More contemporary approaches have utilized solid-supported reagents, such as pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel, to simplify product purification and reduce the toxicity associated with heavy metal oxidants. scirp.orgresearchgate.netresearchgate.net For instance, the use of N-Bromosuccinimide (NBS) supported on silica has been reported as a convenient and efficient procedure for this type of cyclization, conducted at room temperature. scirp.org

The general mechanism proceeds through the initial formation of the imine, followed by the nucleophilic attack of the phenolic hydroxyl group on the imine carbon. nih.govacs.org The final step is the dehydrogenation of the resulting dihydro-benzoxazole intermediate by the oxidizing agent to afford the stable aromatic ring. acs.org

Comparison of Oxidizing Agents for Phenolic Schiff Base Cyclization

This table summarizes various oxidizing agents used in the synthesis of 2-substituted benzoxazoles, a reaction pathway applicable to the synthesis of this compound.

| Oxidizing Agent | Typical Reaction Conditions | Key Features & Findings | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS)-Silica | Dichloromethane, Room Temperature | A greener approach using a solid-supported reagent, simplifying workup. Affords good yields (e.g., 84% for 2-phenylbenzoxazole). | scirp.org |

| Manganese(III) Acetate (Mn(OAc)₃) | Varies, often requires heating | A frequently used reagent for this transformation. | scirp.orgresearchgate.netmdpi.com |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Varies, often in non-polar solvents | An effective dehydrogenating agent; the reduced byproduct can be removed with a basic ion-exchange resin to facilitate purification. | researchgate.netresearchgate.net |

| Lead Tetraacetate (Pb(OAc)₄) | Varies | A classical but highly toxic oxidant for this cyclization. | scirp.orgscispace.commdpi.com |

| Pyridinium Chlorochromate (PCC)-Silica Gel | Dichloromethane, Room Temperature | Provides an efficient and convenient method for creating libraries of benzoxazoles with a supported, more manageable oxidant. | researchgate.netresearchgate.net |

| Iodobenzene Diacetate (IBD) | Methanol | A less toxic hypervalent iodine reagent compared to heavy metal oxidants, affording good to excellent yields (55-88%). | mdpi.com |

Mechanism-Driven Syntheses and Reaction Pathways

Understanding the underlying reaction mechanisms allows for the rational design of synthetic routes. For this compound, several mechanism-driven approaches offer unique advantages, from enhancing safety to enabling novel bond formations.

In Situ Phosgene (B1210022) Generation Methods

The use of phosgene as a carbonyl source for cyclization with 2-aminophenols is a known route, but its extreme toxicity necessitates safer alternatives. google.com Modern methods employ phosgene equivalents that generate the reactive species in situ, mitigating handling risks. Trichloromethyl chloroformate (diphosgene), a liquid, and bis(trichloromethyl) carbonate (triphosgene), a solid, are two such safer precursors. google.compatsnap.com

A patented method for producing 2,6-dichlorobenzoxazole (B51379) involves reacting 2-mercapto-6-chlorobenzoxazole with triphosgene (B27547) in a solvent like toluene. google.com The reaction proceeds by slowly heating the mixture, which causes the controlled decomposition of triphosgene into phosgene, which then reacts to form the product. google.com This catalyst-free approach is reported to achieve yields and purity exceeding 98% through simple cooling crystallization after solvent removal. google.com This strategy is directly applicable to the synthesis of this compound, starting from the corresponding 2-amino-4,6-dichlorophenol.

Palladium and Copper-Catalyzed Cyclizations

Transition metal catalysis provides powerful and efficient pathways for constructing the benzoxazole ring. Both palladium and copper catalysts have been extensively developed for these cyclizations.

Copper-catalyzed methods are particularly prominent and offer diverse mechanistic pathways. A general and effective strategy is the intramolecular C-O cross-coupling of ortho-haloanilides. organic-chemistry.orgacs.org These reactions are typically catalyzed by a combination of a copper(I) source, such as CuI, and a stabilizing ligand, with 1,10-phenanthroline (B135089) being highly effective. organic-chemistry.orgacs.org The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle, initiated by the oxidative addition of the C-X bond (where X = I, Br, Cl) to the copper center. organic-chemistry.orgacs.org The reaction rate follows the halide order I > Br > Cl, indicating that oxidative addition is the rate-determining step. acs.org This approach is advantageous as it avoids the often sensitive 2-aminophenol precursors. acs.org

Other copper-catalyzed routes include:

The cyclization of 2-halophenols with amidines using an inexpensive and ligand-free CuCl catalyst. rsc.org

Regioselective C-H functionalization/C-O bond formation catalyzed by copper(II), which allows for the selective synthesis of 7-substituted benzoxazoles under an air atmosphere. acs.org

The use of recyclable heterogeneous catalysts like copper(II) oxide nanoparticles, which promote cyclization and can be easily recovered and reused. organic-chemistry.org

Palladium-catalyzed reactions also offer efficient routes. For instance, the aerobic oxidative cyclization of o-aminophenols with isocyanides can be catalyzed by palladium to furnish 2-aminobenzoxazoles. organic-chemistry.org Another advanced application is the direct C-H arylation of the benzoxazole core with aryl chlorides, which is facilitated by well-defined N-heterocyclic carbene (NHC)-palladium complexes. organic-chemistry.org

Selected Transition Metal-Catalyzed Syntheses of Benzoxazoles

This table outlines key palladium and copper-catalyzed methods for benzoxazole synthesis, which can be adapted for chlorinated derivatives.

| Catalyst System | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| CuI / 1,10-Phenanthroline | ortho-Haloanilides | Intramolecular C-O Coupling | Proceeds via a Cu(I)/Cu(III) cycle; avoids 2-aminophenol precursors. Rate: I > Br > Cl. | organic-chemistry.orgacs.org |

| CuCl (ligand-free) | 2-Halophenols + Amidines | Tandem Cyclization | Uses an inexpensive catalyst and avoids oxidants or acids. | rsc.org |

| Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | Intramolecular Cyclization | Heterogeneous, ligand-free, and recyclable catalyst. | organic-chemistry.org |

| Pd-catalyst | o-Aminophenols + Isocyanides | Aerobic Oxidative Cyclization | Provides access to 2-aminobenzoxazoles under mild conditions. | organic-chemistry.org |

| NHC-Pd(II)-Im Complex | Benzoxazoles + Aryl Chlorides | Direct C-H Arylation | Allows for late-stage functionalization at the C2 position. | organic-chemistry.org |

Triflic Anhydride-Promoted Electrophilic Activation

Trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) is a powerful reagent for activating amides toward nucleophilic attack, enabling the synthesis of various heterocycles. In the context of benzoxazole synthesis, Tf₂O is used to activate an acyl donor, which then undergoes cyclization with a 2-aminophenol. The reaction typically involves treating an amide with Tf₂O in the presence of a non-nucleophilic base, followed by the addition of the 2-aminophenol substrate.

The mechanism involves the initial reaction of the amide with triflic anhydride to form a highly electrophilic intermediate, potentially a nitrilium ion. acs.org This activated species is readily attacked by the amino group of the 2-aminophenol, and subsequent intramolecular cyclization by the hydroxyl group and dehydration leads to the benzoxazole ring. A solid-phase synthesis of oxazoles has also been developed using trifluoroacetic anhydride, which acts as a cyclodehydrating agent in a process that follows a cyclative-type mechanism. acs.orgnih.gov This methodology provides a route to 2-substituted benzoxazoles and can be applied to the synthesis of this compound by selecting the appropriate 2-amino-4,6-dichlorophenol and amide starting materials.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of benzoxazoles, including the 5,7-dichloro derivative, has benefited significantly from these advancements.

Catalytic Approaches for Enhanced Sustainability

A primary focus of green synthesis is the replacement of stoichiometric reagents (which are consumed in the reaction and generate significant waste) with catalytic alternatives. researchgate.net Catalysts increase reaction rates and can often be used in small quantities and recycled, improving atom economy and reducing environmental impact.

Key sustainable catalytic approaches include:

Heterogeneous Catalysis : The use of solid-supported catalysts simplifies reactions by allowing for easy separation of the catalyst from the reaction mixture (e.g., by filtration) and subsequent reuse. nih.gov An example is the use of magnetically separable Fe₃O₄ nanoparticles supporting a Lewis acidic ionic liquid (LAIL@MNP). nih.gov This catalyst has been used to synthesize benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions with ultrasound irradiation, offering short reaction times and reusability for at least five cycles with only a slight decrease in activity. nih.gov

Benign Solvents and Conditions : Performing reactions in environmentally friendly solvents like water, or under solvent-free conditions, drastically reduces volatile organic compound (VOC) emissions. nih.govorganic-chemistry.org Samarium triflate has been used as a reusable acid catalyst for benzoxazole synthesis in an aqueous medium. organic-chemistry.org

Atom-Economical Processes : Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is a core green principle. researchgate.net An atom-economical electrochemical oxidation and cyclization of glycine (B1666218) derivatives to form 2-substituted benzoxazoles has been reported, which operates without any transition metals or chemical oxidants and produces only hydrogen gas as a byproduct. organic-chemistry.org

Green Catalytic Systems for Benzoxazole Synthesis

This table highlights sustainable catalytic methods applicable to benzoxazole synthesis, emphasizing recyclability and environmentally friendly conditions.

| Catalytic System | Reaction Conditions | Sustainability Advantages | Reference |

|---|---|---|---|

| LAIL@MNP (Fe₃O₄-supported ionic liquid) | Solvent-free, Ultrasound, 70°C | Heterogeneous, magnetically separable, reusable, solvent-free, fast reaction times (30 min). | nih.gov |

| Copper(II) Oxide Nanoparticles | DMSO, Air | Heterogeneous, ligand-free, recyclable catalyst. | organic-chemistry.org |

| Samarium Triflate | Aqueous medium | Use of water as a green solvent, reusable catalyst. | organic-chemistry.org |

| Elemental Sulfur | Varies | Acts as an inexpensive and environmentally benign oxidant. | organic-chemistry.org |

| Electrochemical (Metal- and Oxidant-Free) | Electrochemical cell | High atom economy, avoids transition metals and chemical oxidants, generates only H₂ as a byproduct. | organic-chemistry.org |

Nanocatalysis and Metal Catalysis

The application of nanocatalysts and metal catalysts has revolutionized the synthesis of benzoxazole derivatives, offering high efficiency, reusability, and mild reaction conditions. rsc.org Nanocatalysts, in particular, provide a large surface area for reactions, bridging the gap between homogeneous and heterogeneous catalysis. jetir.orgresearchgate.net This increased contact between reactants and the catalyst can lead to dramatically higher reaction rates. jetir.org

Several metal-based catalytic systems have been explored for benzoxazole synthesis. For instance, copper(II) ferrite (B1171679) nanoparticles have been utilized as a recyclable catalyst. organic-chemistry.org Palladium complexes, especially those supported on polymers, have also shown efficacy in catalyzing benzoxazole formation. Other transition metals like nickel, in the form of Ni(II) complexes, have been used to catalyze intramolecular cyclization with high yields. The choice of metal catalyst can be crucial; for example, chromium, manganese, and iron are also considered for their catalytic potential in various organic transformations. beilstein-journals.org

Table 1: Examples of Metal and Nanocatalysts in Benzoxazole Synthesis

| Catalyst Type | Specific Catalyst | Application | Yield | Reference |

| Nanoparticle | Copper(II) ferrite | Synthesis of benzoxazoles | Good | organic-chemistry.org |

| Polymer-supported | Dendronized amine polymer-supported palladium complex | Benzoxazole formation in ethanol | Up to 88% | |

| Metal Complex | Ni(II) complex | Intramolecular cyclization | 87-94% | |

| Nanocatalyst | NiFe₂O₄@SiO₂@aminoglucose | Solvent-free synthesis of benzoxazoles | High | mdpi.com |

These catalytic systems often allow for the synthesis to proceed under greener conditions, such as in aqueous media or even solvent-free environments, contributing to more sustainable chemical processes. organic-chemistry.orgmdpi.com

Ionic Liquid and Brønsted Acid Catalysis

Ionic liquids (ILs) and Brønsted acids have emerged as powerful catalysts and reaction media for the synthesis of heterocyclic compounds, including this compound. nottingham.ac.ukresearchgate.net Ionic liquids, which are salts with low melting points, offer unique properties such as low vapor pressure, high thermal stability, and tunable acidity, making them attractive as green solvents and catalysts. jchemlett.com They can be designed with specific cationic and anionic components to modulate their catalytic activity. researchgate.net

Brønsted acid catalysis, on the other hand, utilizes the proton-donating ability of a substance to activate substrates and facilitate reactions. rsc.org This type of catalysis is fundamental in many organic transformations and has been successfully applied to the synthesis of benzoxazoles. organic-chemistry.org Chiral Brønsted acids have been developed to achieve enantioselective synthesis, which is crucial for the preparation of biologically active molecules. researchgate.netmpg.de The combination of Brønsted acids with other catalytic systems, such as metal catalysts, can lead to enhanced reactivity and selectivity. organic-chemistry.org

A notable example is the use of a deep eutectic solvent (DES), [CholineCl][oxalic acid], as a catalyst for the microwave-assisted synthesis of benzoxazoles. This method provides excellent conversion and selectivity. mdpi.com

Table 2: Catalysis with Ionic Liquids and Brønsted Acids

| Catalyst Type | Specific Catalyst/System | Application | Key Features | Reference |

| Ionic Liquid | DABCO-based ILs | Catalysts and solvents | Inexpensive, stable, non-toxic, recyclable | jchemlett.com |

| Brønsted Acid | p-Toluenesulfonic acid | Synthesis of 2-acylbenzoxazoles | Effective for cyclization | organic-chemistry.org |

| Deep Eutectic Solvent | [CholineCl][oxalic acid] | Microwave-assisted benzoxazole synthesis | High conversion and selectivity | mdpi.com |

| Brønsted/Metal Co-catalysis | Brønsted acid and CuI | Synthesis of 2-substituted benzoxazoles | Tolerates various substituents | organic-chemistry.org |

The use of these catalysts often aligns with the principles of green chemistry by enabling reactions under milder conditions and sometimes in aqueous or solvent-free systems. organic-chemistry.org

Solvent-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes for this compound that minimize or eliminate the use of hazardous organic solvents. Solvent-free reactions and syntheses in aqueous media are two prominent approaches.

Solvent-free synthesis, often conducted through grinding or heating neat reactants, can lead to higher efficiency, shorter reaction times, and easier product purification. beilstein-journals.org For instance, the synthesis of 2-methyl-5,7-dichloro-benzoxazole has been achieved by heating a mixture of 2-acetylamino-4,6-dichloro-phenol and anhydrous sodium acetate. prepchem.com Nanocatalysts, such as strontium carbonate nanomaterials, have been employed under solvent-free grinding conditions to produce benzoxazoles in high yields.

Aqueous medium synthesis is another environmentally benign strategy. organic-chemistry.org The use of water as a solvent is advantageous due to its non-toxicity, non-flammability, and low cost. Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium under mild conditions. organic-chemistry.org Similarly, an efficient copper-based catalytic system has been developed for the amination of chloroheteroarenes in water at ambient temperature. organic-chemistry.org

Table 3: Green Synthetic Approaches to Benzoxazoles

| Method | Catalyst/Conditions | Substrates | Yield | Reference |

| Solvent-Free | Anhydrous sodium acetate, heat | 2-acetylamino-4,6-dichloro-phenol | Not specified | prepchem.com |

| Solvent-Free Grinding | Strontium carbonate nanomaterials | 2-aminophenol derivatives and aldehydes | High | |

| Aqueous Medium | Samarium triflate | o-amino(thio)phenols and aldehydes | Good | organic-chemistry.org |

| Aqueous Medium | Cu/PTABS | Chloroheteroarenes and amines | Good | organic-chemistry.org |

These methods not only reduce the environmental impact but can also offer improved reaction kinetics and selectivity.

Microwave-Assisted and Ultrasound-Assisted Synthesis

The use of non-conventional energy sources like microwave irradiation and ultrasound has significantly accelerated the synthesis of heterocyclic compounds, including this compound. These techniques often lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.net

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. mdpi.com This has been successfully applied to the synthesis of benzoxazoles, often in conjunction with catalysts like deep eutectic solvents or under solvent-free conditions. mdpi.combeilstein-journals.org For example, the microwave-assisted cyclization of 4-thioamidobutanols using trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free conditions affords tetrahydrothiazepines in good to excellent yields within minutes. beilstein-journals.org

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. While specific examples for this compound are less documented, the general application of ultrasound in organic synthesis suggests its potential for promoting the necessary bond formations. beilstein-journals.org

Table 4: Microwave-Assisted Synthesis of Benzoxazole Derivatives

| Catalyst/Medium | Substrates | Conditions | Yield | Reference |

| [CholineCl][oxalic acid] | 2-amino-4-chlorophenol and benzaldehyde | 120 °C, 15 min, MW | 99% conversion | mdpi.com |

| K₃PO₄ / IPA | Aryl-aldehydes and p-toluenesulfonylmethyl isocyanide | 65 °C, 350 W, 8 min, MW | 96% | nih.gov |

| PPSE (solvent-free) | N-thiobenzoylaminobutanol | 90 °C, 8 min, MW | 73% | beilstein-journals.org |

These advanced energy input methods represent a significant step towards more efficient and sustainable chemical manufacturing.

Mechanochemical Reactions

Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as grinding or ball-milling, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. beilstein-journals.orgnih.gov This technique is increasingly recognized as a green chemistry approach due to the reduction or elimination of solvent waste. beilstein-journals.org

The application of mechanochemistry has been documented for the synthesis of a wide range of organic molecules, including heterocyclic compounds. beilstein-journals.org While specific literature on the mechanochemical synthesis of this compound is not prevalent, the principles are broadly applicable. For instance, mechanochemical methods have been successfully used for Suzuki-Miyaura coupling reactions to form biaryls, a common structural motif, with high yields in short reaction times. beilstein-journals.org The synthesis of various heterocyclic rings like pyrroles and benzimidazoles has also been achieved through mechanochemical means. beilstein-journals.org

The process often involves liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction. beilstein-journals.org The reaction parameters, such as milling speed, time, and the size of the milling balls, can be optimized to control the outcome of the synthesis. researchgate.net

Table 5: General Applications of Mechanochemistry in Organic Synthesis

| Reaction Type | Catalyst/Conditions | Products | Key Advantages | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃-MeOH (LAG) | Biaryls | High yield, short reaction time | beilstein-journals.org |

| Paal-Knorr Pyrrole Synthesis | Citric acid (solid) | Pyrroles | Solvent-free, bio-sourced acid | beilstein-journals.org |

| Strecker Reaction | KCN, SiO₂ (milling auxiliary) | α-aminonitriles | High yields of sole products | beilstein-journals.org |

The potential of mechanochemistry to provide a rapid, efficient, and environmentally friendly route to this compound and its derivatives is an area ripe for further exploration.

Regioselectivity, Stereoselectivity, and Yield Optimization Strategies

In the synthesis of complex molecules like this compound, controlling the precise arrangement of atoms is paramount. This includes regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of atoms). Optimizing reaction yields is also a critical goal.

Control of Halogenation Pattern during Synthesis

Achieving the specific 5,7-dichloro substitution pattern on the benzoxazole core requires precise control over the halogenation steps. The regioselectivity of electrophilic aromatic halogenation is heavily influenced by the directing effects of substituents already present on the benzene (B151609) ring. numberanalytics.com

In a typical synthesis, the starting material might be a substituted aminophenol. The existing hydroxyl and amino groups are ortho-, para-directing. Therefore, to achieve the 5,7-disubstitution pattern, the starting phenol would likely need to be 2-amino-4,6-dichlorophenol. prepchem.com The synthesis of this precursor itself requires controlled chlorination.

Alternative strategies involve the halogenation of a pre-formed benzoxazole ring. However, this can be challenging due to the potential for multiple isomers. The use of specific catalysts and reaction conditions can help direct the halogen to the desired positions. numberanalytics.com For example, Lewis acids or transition metal catalysts can influence the regioselectivity of halogenation reactions. numberanalytics.com

One approach to synthesizing dichlorobenzoxazoles involves the chlorination of a benzoxazolone precursor using reagents like phosphorus oxychloride in combination with chlorine gas. Controlling the temperature and the rate of addition of the chlorinating agent is crucial for achieving the desired product. Another method involves the cyclodesulfurization of a mercaptobenzoxazole derivative, where the starting material already contains a chlorine atom at the desired position.

Table 6: Strategies for Controlled Halogenation

| Method | Reagents/Catalysts | Key Control Factor | Application | Reference |

| Electrophilic Aromatic Halogenation | Halogenating agent (e.g., Cl₂) | Directing groups on the aromatic ring | Synthesis of substituted phenols | numberanalytics.com |

| Chlorination of Benzoxazolone | POCl₃, Cl₂ | Temperature, rate of addition | Synthesis of dichlorobenzoxazoles | |

| Use of Catalysts | Lewis acids (e.g., FeCl₃, AlCl₃) | Modulation of electrophilicity | Influencing regioselectivity | numberanalytics.comgoogle.com |

The careful selection of the synthetic route and precise control over reaction parameters are essential for maximizing the yield of the desired this compound isomer.

Strategies for Maximizing Reaction Efficiency and Purity

Achieving high reaction efficiency and purity in the synthesis of this compound derivatives hinges on the optimization of cyclization conditions and subsequent purification methods. The foundational step in many syntheses is the formation of a key intermediate, 5,7-dichloro-1,3-benzoxazole-2-thiol, from 2-amino-4,6-dichlorophenol.

Key Synthetic Approaches and Parameters

The cyclization to form the benzoxazole ring can be accomplished through various routes, depending on the desired substituent at the 2-position. For instance, the reaction of 2-amino-4,6-dichlorophenol with carbon disulfide in the presence of a base yields the 2-thiol intermediate, which can then be used to synthesize other derivatives like 5,7-dichloro-2-hydrazino-1,3-benzoxazole. researchgate.netijacskros.com One documented synthesis of this 2-thiol intermediate involves refluxing the starting aminophenol with carbon disulfide for 6 hours, followed by acidification, yielding a high purity product. ijacskros.com

Another demonstrated strategy involves the intramolecular condensation of an N-acyl derivative. The synthesis of 2-methyl-5,7-dichlorobenzoxazole is achieved by heating 2-acetylamino-4,6-dichloro-phenol with anhydrous sodium acetate. prepchem.com This method drives the cyclization and dehydration to form the oxazole ring.

Post-reaction purification is critical for obtaining a high-purity product. Common and effective techniques include crystallization from a suitable solvent, such as ligroin, and distillation under reduced pressure, which is particularly useful for purifying liquid or low-melting solid products. prepchem.com

The following table summarizes key parameters from documented syntheses of this compound derivatives, illustrating the conditions employed to maximize yield and purity.

| Target Compound | Precursor | Reagents & Conditions | Yield | Purification | Reference |

| 5,7-dichloro-1,3-benzoxazole-2-thiol | 2-amino-4,6-dichlorophenol | Carbon disulfide, reflux for 6h, followed by acidification with glacial acetic acid. | 95% | Recrystallization from ethanol. | ijacskros.com |

| 2-methyl-5,7-dichloro-benzoxazole | 2-acetylamino-4,6-dichloro-phenol | Anhydrous sodium acetate, heated to form a liquid slurry. | ~49% (calculated from masses) | Distillation under reduced pressure (145-155°C at 1.4 mmHg), followed by crystallization from ligroin. | prepchem.com |

Minimization of Byproduct Formation in Dichlorobenzoxazole Synthesis

The minimization of byproducts is a central challenge in organic synthesis, directly impacting product purity, yield, and process efficiency. For this compound, the primary strategy to prevent byproduct formation is rooted in the synthetic route design, specifically the use of a precursor that is already chlorinated in the desired positions.

Regiocontrol via Precursor Selection

The most significant source of potential byproducts in the synthesis of substituted benzoxazoles is the lack of regioselectivity during chlorination. Attempting to chlorinate an unsubstituted benzoxazole is known to risk unselective polychlorination, yielding a complex mixture of isomers that is difficult and costly to separate. google.com By starting with 2-amino-4,6-dichlorophenol, the 5- and 7-chloro substituents are fixed from the outset. This eliminates the possibility of forming other dichlorinated isomers (e.g., 4,6-dichloro-, 5,6-dichloro-) or other polychlorinated species, thereby ensuring that the desired product is the principal compound formed.

Controlled Cyclization

The conditions of the ring-closing reaction are also critical for minimizing byproducts. In the synthesis of 2-methyl-5,7-dichlorobenzoxazole, the intramolecular cyclization of 2-acetylamino-4,6-dichloro-phenol is a clean reaction driven by heat, which favors the desired intramolecular process over potential intermolecular side reactions that could lead to oligomeric or polymeric impurities. prepchem.com Similarly, when synthesizing the 2-thiol intermediate, careful control of reaction time and temperature during the reaction with carbon disulfide ensures complete conversion and minimizes the formation of incompletely cyclized or alternative sulfur-containing byproducts. ijacskros.com

The table below contrasts the precursor-based synthesis strategy with a hypothetical direct chlorination approach, highlighting the advantages in minimizing byproduct formation.

| Synthetic Strategy | Description | Primary Byproducts | Implications for Purity |

| Precursor-Based Synthesis | Cyclization of pre-chlorinated 2-amino-4,6-dichlorophenol. | Minor impurities from incomplete reaction or side reactions of the cyclizing agent. | High purity is achievable as the formation of isomeric byproducts is prevented. ijacskros.comprepchem.com |

| Hypothetical Direct Chlorination | Chlorination of an unsubstituted benzoxazole to introduce chloro groups. | A complex mixture of mono-, di-, and polychlorinated isomers (e.g., 2,6-dichloro-, 2,5,7-trichloro-). google.com | Low purity of the target 5,7-dichloro isomer; extensive and difficult purification would be required. |

By employing these advanced methodologies, which prioritize regiochemical control through precursor selection and optimization of reaction conditions, the synthesis of this compound can be conducted with high efficiency and purity, effectively minimizing the formation of undesirable byproducts.

Comprehensive Spectroscopic and Structural Characterization Methodologies for 5,7 Dichlorobenzoxazole

Advanced Spectroscopic Techniques for Structural Elucidation

Modern organic chemistry employs a variety of spectroscopic methods for the unambiguous characterization of novel compounds. researchgate.netresearchgate.net For 5,7-Dichlorobenzoxazole, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) are indispensable. researchgate.net

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. polymersolutions.comnih.gov By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial relationships of atoms within the this compound structure.

Carbon-13 (¹³C) NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons bonded to chlorine atoms (C-5 and C-7) and the carbons of the oxazole (B20620) ring (C-2, C-3a, and C-7a) would have distinct chemical shifts. For example, in related dichlorobenzoxazole derivatives, the carbon atoms of the benzene (B151609) ring typically resonate in the range of δ 110-150 ppm, while the C-2 carbon of the oxazole ring appears further downfield. researchgate.net

A representative, though not specific, data table for a dichlorobenzoxazole derivative shows the following ¹³C NMR chemical shifts: δ 116.4, 118.6, 125.1, 129.8, 142.5, 150.7, and 154.3 ppm. researchgate.net These values give a general idea of the expected regions for the carbon signals of this compound.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Dichlorobenzoxazole Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic CH | 116.4 |

| Aromatic CH | 118.6 |

| Aromatic C-Cl | 125.1 |

| Aromatic C-Cl | 129.8 |

| Aromatic C (bridged) | 142.5 |

| Aromatic C (bridged) | 150.7 |

| C=N (Oxazole) | 154.3 |

Note: This table is illustrative and based on data for a related dichlorobenzoxazole derivative, not this compound itself.

To unambiguously assign the proton and carbon signals and to establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons on the benzene ring, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning carbon signals based on their known proton attachments.

The full assignment of all signals in NMR spectra is often achieved through a combination of these 1D and 2D techniques. rsc.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. polymersolutions.comresearchgate.netapacwomen.ac.in

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, one would expect to observe characteristic absorption bands corresponding to the vibrations of the benzoxazole (B165842) ring system and the carbon-chlorine bonds. Key expected vibrations include:

C=N stretching: Typically observed in the region of 1680-1630 cm⁻¹.

C-O-C stretching: Asymmetric and symmetric stretches of the ether linkage within the oxazole ring would appear in the fingerprint region. esisresearch.org

Aromatic C=C stretching: These vibrations usually give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H stretching (aromatic): Found above 3000 cm⁻¹.

C-Cl stretching: These vibrations are typically observed in the lower frequency region of the spectrum, usually between 800 and 600 cm⁻¹.

Studies on related benzoxazole derivatives show characteristic IR peaks for the C=N stretch and other ring vibrations. researchgate.netijacskros.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. faccts.deirdg.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. For this compound, the symmetric vibrations of the benzene ring and the C-Cl bonds are expected to be strong in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| C=N Stretch (Oxazole) | 1680-1630 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O-C Stretch (Oxazole) | Fingerprint Region | IR, Raman |

| C-Cl Stretch | 800-600 | IR, Raman |

Note: This table provides general expected ranges for the key functional groups.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.netoup.com It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

For this compound (C₇H₃Cl₂NO), the molecular weight is approximately 188.01 g/mol . bldpharm.com The mass spectrum would show a molecular ion peak corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with relative intensities corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net The fragmentation pattern would likely involve the loss of CO, chlorine atoms, and other small fragments, which is characteristic of benzoxazole derivatives. oup.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. ias.ac.in For this compound, HRMS would confirm the molecular formula C₇H₃Cl₂NO by matching the experimentally determined exact mass to the calculated theoretical mass with a high degree of accuracy.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. This method provides unambiguous information regarding molecular geometry, bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice. uhu-ciqso.esub.edu The fundamental principle involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. ub.edu The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal.

The primary goal of a single-crystal X-ray diffraction (SC-XRD) experiment is to solve the crystal structure of a compound, yielding a detailed model of the atomic positions. ub.edu The process begins with the growth of a suitable monocrystalline sample, which ideally should be 0.1 to 0.2 millimeters in size, optically clear, and free of defects like twinning. ub.edu This crystal is then mounted on a goniometer within a diffractometer and exposed to monochromatic X-rays, typically from a Molybdenum (Mo) source for small molecules. uhu-ciqso.es As the crystal is rotated, a detector records the positions and intensities of thousands of diffracted X-ray reflections. ub.edu

Software is then used to process this data, determine the unit cell dimensions and space group of the crystal, and ultimately solve the structure to reveal the precise coordinates of each atom. From these coordinates, crucial geometric parameters such as bond lengths and bond angles are calculated. uhu-ciqso.es While specific experimental data for this compound has not been detailed in the available literature, the analysis of related benzoxazole derivatives demonstrates the power of the technique. nih.gov For instance, a study on other substituted benzoxazoles successfully determined their structures, revealing triclinic crystal systems and specific conformations. nih.gov

Illustrative Single Crystal X-ray Diffraction Data for a Benzoxazole Derivative (Note: The following data is representative of a substituted benzoxazole derivative and is provided for illustrative purposes to show the type of information obtained from an SC-XRD study.) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.123(4) |

| b (Å) | 8.987(5) |

| c (Å) | 10.543(6) |

| α (°) | 85.34(1) |

| β (°) | 76.98(1) |

| γ (°) | 80.12(1) |

| Volume (ų) | 645.2(6) |

| Z (Molecules/unit cell) | 2 |

| Radiation Type | Mo Kα |

| Temperature (K) | 293(2) |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, which are crucial for understanding the physical properties and stability of the crystalline material. nih.govrsc.org For this compound, several types of interactions are expected to be significant.

The presence of two chlorine atoms makes halogen bonding a likely and important interaction. Halogen bonds are directional interactions between an electropositive region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the nitrogen or oxygen atom of the benzoxazole ring. au.dk Furthermore, the planar, aromatic nature of the benzoxazole ring system facilitates π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in chemical synthesis and analysis, used for the separation, identification, and purification of compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are principal methods for assessing purity and isolating the compound from reaction mixtures or identifying trace-level impurities.

HPLC is a robust technique for the quantitative analysis and purification of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound. Method development involves optimizing several parameters to achieve good separation (resolution) between the target compound and any impurities. globalresearchonline.net

A typical method would employ a C18 stationary phase column, which is non-polar. Separation is achieved by eluting the sample with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water. neliti.com A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over the course of the analysis, is often used to ensure the timely elution of all components. pensoft.net A UV detector is suitable for detection, as the aromatic benzoxazole core absorbs ultraviolet light. globalresearchonline.net

Method validation is a critical step to ensure the method is reliable, reproducible, and accurate. globalresearchonline.net This involves assessing parameters such as linearity (the response of the detector is proportional to the concentration of the analyte), precision (the closeness of repeated measurements), and accuracy (the closeness of the measured value to the true value). neliti.compensoft.net

Typical HPLC Method Parameters for Analysis of a Dichlorobenzoxazole Compound

| Parameter | Typical Value / Type |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water (often with 0.1% formic or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | ~280 nm (based on UV absorbance of the chromophore) |

| Injection Volume | 5 - 20 µL |

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. wur.nl Given its structure, this compound is amenable to GC analysis. This method is highly effective for assessing the purity of the final product and for identifying and quantifying any volatile impurities or byproducts from the synthesis. The utility of GC for this class of compounds is demonstrated in a patent for the synthesis of 2,6-dichlorobenzoxazole (B51379), where GC analysis was used to monitor the reaction and confirm a final purity of over 99%. google.comgoogleapis.com

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (like helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates components based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov

Typical GC-MS Parameters for Analysis of a Chlorinated Aromatic Compound

| Parameter | Typical Value / Type |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100°C, ramp to 280°C at 10-20°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40 - 400 m/z |

Reactivity and Derivatization Chemistry of 5,7 Dichlorobenzoxazole

Electrophilic Aromatic Substitution Reactions on the Dichlorobenzoxazole Core

The benzene (B151609) portion of the 5,7-dichlorobenzoxazole molecule is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The two chlorine atoms are deactivating yet ortho, para-directing groups. The fused oxazole (B20620) ring system exerts a more complex influence; the oxygen atom is an activating, ortho, para-director, while the nitrogen atom has a deactivating effect.

Considering the positions on the benzene ring available for substitution (C4 and C6), the directing effects can be analyzed as follows:

Position C4: This position is ortho to the oxazole's oxygen atom (activating) and ortho to the chlorine atom at C5 (deactivating).

Position C6: This position is para to the oxazole's oxygen atom (activating) and ortho to the chlorine atom at C7 (deactivating).

The combined influence of these groups, along with steric considerations, determines the precise location of electrophilic attack.

Further halogenation of this compound introduces a third halogen substituent onto the aromatic ring. The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a potent electrophile (e.g., Cl⁺ or Br⁺).

The regioselectivity is controlled by the balance between the activating effect of the heterocyclic oxygen and the deactivating effects of the two chlorine atoms. youtube.comlibretexts.org The oxygen atom strongly directs incoming electrophiles to its ortho (C4) and para (C6) positions. While both positions are also ortho to a deactivating chlorine atom, the activating influence of the oxygen is generally dominant in such heterocyclic systems. Theoretical studies and empirical observations on similar substrates suggest that substitution will preferentially occur at either the C4 or C6 position, with the specific outcome potentially influenced by the reaction conditions and the steric bulk of the incoming halogen. chemrxiv.orgresearchgate.net

Table 1: Predicted Conditions for Further Halogenation of this compound

| Reaction | Reagent(s) | Catalyst | Predicted Product(s) |

| Chlorination | Cl₂ | FeCl₃ | 4,5,7-Trichlorobenzoxazole and/or 5,6,7-Trichlorobenzoxazole |

| Bromination | Br₂ | FeBr₃ | 6-Bromo-5,7-dichlorobenzoxazole and/or 4-Bromo-5,7-dichlorobenzoxazole |

Note: The product distribution depends on kinetic vs. thermodynamic control and specific reaction conditions.

Nitration and sulfonation are classic EAS reactions that introduce nitro (—NO₂) and sulfonic acid (—SO₃H) groups, respectively, onto the aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com These reactions typically employ strong acids. For nitration, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org For sulfonation, fuming sulfuric acid (H₂SO₄/SO₃) provides the electrophile, sulfur trioxide (SO₃). libretexts.org

The directing effects within this compound guide the incoming electrophile. The presence of the deactivating sulfonic acid group in benzenesulfonic acid directs further nitration to the meta position. rsc.org However, in the this compound system, the powerful para-directing effect of the oxazole oxygen is expected to dominate, leading to substitution at the C6 position. This is supported by the known synthesis of analogous compounds where sulfonation occurs at the position para to the heterocyclic oxygen atom.

Table 2: Reagents and Predicted Outcomes for Nitration and Sulfonation

| Reaction | Reagent(s) | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5,7-Dichloro-6-nitrobenzoxazole |

| Sulfonation | H₂SO₄ (fuming) / SO₃ | SO₃ | This compound-6-sulfonic acid |

Nucleophilic Substitution Reactions

The electron-deficient nature of the benzene ring in this compound, enhanced by the electron-withdrawing effects of the chloro-substituents and the fused oxazole ring, makes it a candidate for nucleophilic aromatic substitution (SₙAr). nih.gov This reaction pathway involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the chloride leaving groups. youtube.com

In the SₙAr mechanism, a strong nucleophile attacks a carbon atom bearing a good leaving group (in this case, chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. In this compound, the fused oxazole ring and the adjacent chlorine atom activate both the C5 and C7 positions toward nucleophilic attack.

A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the chloro-substituents. The relative reactivity of the C5 versus the C7 position can be influenced by subtle electronic differences and steric hindrance posed by the nucleophile. In many dihaloaromatic systems, the reaction can proceed in a stepwise manner, allowing for the sequential and selective replacement of the two halogen atoms with different nucleophiles, provided the reaction conditions are carefully controlled. colab.ws

The benzoxazole (B165842) ring is generally stable under neutral and acidic conditions. However, under strongly basic conditions or with certain powerful nucleophiles, heterocyclic rings can be susceptible to cleavage. Studies on related benzoxazines and isoxazoles have shown that ring-opening can occur, often initiated by nucleophilic attack at a susceptible position within the heterocyclic ring itself. beilstein-journals.orgresearchgate.net For this compound, treatment with a very strong base could potentially lead to the opening of the oxazole ring, forming a substituted 2-aminophenol (B121084) derivative.

Furthermore, rearrangements such as the Boulton–Katritzky rearrangement have been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems under basic conditions, suggesting that complex transformations could be possible for derivatives of this compound under specific circumstances. beilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions at the Dichloro Positions

The chlorine atoms at the C5 and C7 positions serve as excellent handles for modern transition-metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netbeilstein-journals.org Palladium-based catalysts are most commonly employed for these transformations. beilstein-journals.org

Prominent examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used for creating biaryl structures. rsc.orgyoutube.comlibretexts.orgmdpi.comnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, providing access to arylethynyl derivatives. It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. researchgate.netwikipedia.orgnih.govrsc.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. It is a premier method for the synthesis of arylamines. wikipedia.orglibretexts.orgtcichemicals.combeilstein-journals.org

By carefully selecting the catalyst, ligand, base, and reaction conditions, it is often possible to achieve selective mono-substitution at either the C5 or C7 position, or to perform a double cross-coupling to functionalize both sites. rsc.orglibretexts.org

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(OAc)₂, SPhos / K₃PO₄ | 5-Aryl-7-chlorobenzoxazole |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI / Et₃N | 7-Chloro-5-(alkynyl)benzoxazole |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, XPhos / NaOt-Bu | 7-Chloro-5-(dialkylamino)benzoxazole |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudo-halides, catalyzed by a palladium complex. yonedalabs.comnih.gov This reaction is widely employed for the synthesis of biaryls, a common motif in pharmaceuticals and materials science. rsc.org

The general transformation involves the reaction of an aryl halide, such as this compound, with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. yonedalabs.com Although specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reaction of aryl chlorides is well-established. nih.gov The C-Cl bonds at positions 5 and 7 of the benzoxazole ring are potential sites for this coupling. Typically, the reaction with aryl chlorides requires more forcing conditions or more sophisticated catalyst systems compared to aryl bromides or iodides due to the stronger C-Cl bond. nih.gov

Successful Suzuki-Miyaura couplings of aryl chlorides often employ palladium(0) catalysts supported by bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos. nih.gov The choice of base, solvent, and temperature is crucial for achieving high yields. yonedalabs.comscielo.org.mx It is plausible that either mono- or di-arylated products could be obtained from this compound by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60-100 |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 80-110 |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 100-120 |

This table presents typical conditions for the Suzuki-Miyaura coupling of various aryl chlorides and does not represent specific experimental data for this compound.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction, co-catalyzed by palladium and copper complexes, is instrumental in the synthesis of arylalkynes and conjugated enynes. beilstein-journals.org

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Examples |

|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

This table lists common reagents used in Sonogashira coupling reactions and does not represent specific experimental data for this compound.

Heck and Stille Coupling Reactions

Heck Reaction: The Heck reaction creates a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium species. wikipedia.orgsioc-journal.cn This reaction is a powerful tool for the synthesis of substituted alkenes. mdpi.com An intramolecular version of the Heck reaction is also widely used for the construction of carbocyclic and heterocyclic rings. wikipedia.orgchim.it In the context of this compound, a Heck reaction would involve coupling at the C-5 and/or C-7 positions with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl group. The reaction is typically carried out in the presence of a palladium catalyst and a base. sioc-journal.cn

Stille Reaction: The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudo-halide. libretexts.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.org For this compound, a Stille coupling would enable the introduction of a wide variety of organic groups (alkyl, vinyl, aryl, etc.) at the chloro-substituted positions by selecting the appropriate organostannane reagent. wikipedia.org The reaction generally requires a palladium(0) catalyst, and additives like copper(I) iodide or lithium chloride can sometimes accelerate the reaction. harvard.edu Despite its versatility, the toxicity of organotin compounds is a significant drawback. wikipedia.org

Table 3: Comparison of Heck and Stille Coupling Reactions

| Feature | Heck Reaction | Stille Reaction |

|---|---|---|

| Coupling Partner | Alkene | Organostannane |

| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. |

| Typical Catalyst | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Key Advantage | Atom economy (uses simple alkenes) | Wide scope of transferable groups |

| Key Disadvantage | Potential for regioselectivity issues | Toxicity of tin reagents |

This table provides a general comparison and does not represent specific experimental data for this compound.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or pseudo-halides) and amines. beilstein-journals.org This reaction has become a premier method for synthesizing aryl amines, which are prevalent in medicinal chemistry. researchgate.netsemanticscholar.org

The application of the Buchwald-Hartwig amination to this compound would allow for the introduction of primary or secondary amines at the C-5 and C-7 positions. Similar to other couplings with aryl chlorides, these reactions typically require a palladium catalyst paired with a sterically hindered, electron-rich phosphine ligand, such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig. beilstein-journals.orgbeilstein-journals.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required. researchgate.net The reaction conditions can be tuned to favor either mono-amination or di-amination of the this compound core.

Table 4: Common Ligands and Bases in Buchwald-Hartwig Amination of Aryl Chlorides

| Ligand | Base | Typical Solvent |

|---|---|---|

| XPhos | NaOtBu | Toluene |

| RuPhos | K₃PO₄ | 1,4-Dioxane |

| BrettPhos | LHMDS | Tetrahydrofuran (THF) |

This table presents catalyst systems often used for the Buchwald-Hartwig amination of aryl chlorides and does not represent specific experimental data for this compound.

Functionalization of the Benzoxazole Nitrogen Atom

The nitrogen atom in the benzoxazole ring is a site of reactivity, capable of undergoing reactions such as alkylation and acylation. These transformations modify the electronic properties and steric profile of the molecule, providing a route to new derivatives.

N-alkylation of azole heterocycles, including benzoxazoles, typically involves the deprotonation of the N-H bond with a base, followed by reaction with an alkylating agent. beilstein-journals.orgnih.gov Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). beilstein-journals.org The choice of alkylating agent can range from simple alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to more complex electrophiles. nih.gov It is important to note that direct alkylation of the benzoxazole nitrogen is not possible as it is a tertiary amine integrated into the aromatic system. Functionalization would require quaternization of the nitrogen, which would disrupt the aromaticity of the oxazole ring.

However, if the benzoxazole ring is first reduced or if one considers the tautomeric benzoxazolinone form, N-alkylation becomes feasible. For related heterocycles like benzothiazoles, N-alkylation is a known transformation. escholarship.org

N-acylation would similarly require a disruption of the benzoxazole's aromatic system. More commonly, acylation occurs at other positions of the benzoxazole scaffold if they are appropriately activated. For related 2-aminobenzothiazoles, N-acylation of the exocyclic amino group is a key derivatization strategy. escholarship.org

Other Transformation Reactions

Beyond functionalization at the chloro-substituted positions, this compound can be derivatized at the C-2 position. A common strategy involves the synthesis of 5,7-dichloro-2-hydrazino-1,3-benzoxazole, which serves as a versatile intermediate. researchgate.net This hydrazino derivative can be reacted with various electrophiles to construct a range of fused heterocyclic systems.

For example, reaction with aliphatic acids or active methylene (B1212753) compounds can lead to the formation of fused 1,2,4-triazoles and pyrazoles, respectively. researchgate.net Furthermore, diazotization of the hydrazino group provides a pathway to tetrazole-fused benzoxazoles. researchgate.net These reactions significantly expand the chemical space accessible from the this compound core, yielding complex polycyclic molecules with potential applications in various fields of chemical research. researchgate.net

Table 5: Derivatization of 5,7-dichloro-2-hydrazino-1,3-benzoxazole

| Reagent | Resulting Heterocyclic System |

|---|---|

| Aliphatic Acids | Fused 1,2,4-Triazole |

| Ethyl Acetoacetate | Fused Pyrazole |

| Ethyl Cyanoacetate | Fused Pyrazole |

| Sodium Nitrite (Diazotization) | Fused Tetrazole |

Source: Adapted from research on the synthesis of 5,7-dichloro-1,3-benzoxazole derivatives. researchgate.net

Reduction Strategies

The reduction of the benzoxazole core, while not extensively documented specifically for the 5,7-dichloro derivative, can be approached through several general strategies aimed at either the heterocyclic oxazole portion or the entire aromatic system. The presence of the chlorine substituents and the inherent stability of the aromatic system makes the choice of reducing agent and conditions critical to achieving selective transformations.

Common reduction methodologies in heterocyclic chemistry involve catalytic hydrogenation or the use of metal hydrides. Catalytic hydrogenation typically employs catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. This method is generally effective for the reduction of nitro groups or carbon-carbon double bonds, but reduction of the benzoxazole aromatic system would require harsh conditions, potentially leading to dechlorination or ring cleavage.

A more versatile approach involves the use of metal hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) have the potential to alter the benzoxazole ring structure. acs.org Such reactions could proceed via cleavage of the C-O bond in the oxazole ring, leading to the formation of substituted 2-aminophenol derivatives. The specific outcome is highly dependent on the reaction conditions, including solvent and temperature. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically not reactive enough to reduce the aromatic benzoxazole core but could be employed for the reduction of any susceptible functional groups that might be introduced onto the molecule in derivatization steps.

Table 1: Representative Reduction Strategies for Benzoxazole Systems

| Reagent/Catalyst | Substrate Scope | Potential Products | Typical Conditions |

| LiAlH₄ | Benzoxazole Ring | Ring-opened aminophenols | Anhydrous THF, 0°C to reflux |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Substituted Benzoxazoles | Ring-saturated or dechlorinated products | Methanol/Ethanol, rt to 100°C, 1-50 atm H₂ |

Note: The conditions and outcomes presented are generalized for benzoxazole systems and would require empirical validation for this compound.

Oxidation Reactions

The oxidation of the this compound scaffold can lead to several possible outcomes, including ring-opening or the introduction of further functionality, depending on the oxidant and reaction conditions. The benzoxazole ring system, while aromatic, is susceptible to certain oxidative transformations. acs.org

Potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed to modify the benzoxazole structure. acs.org However, these strong oxidants may lack selectivity and could lead to degradation of the molecule. A more controlled oxidative process is oxidative cleavage of the oxazole ring. One notable method for this transformation on the general benzoxazole ring involves the use of Oxone (potassium peroxymonosulfate), which can act as a metal-free oxidant. acs.org This reaction proceeds via cleavage of the C2-O bond, which can lead to the in-situ formation of an ortho-aminophenol derivative. This intermediate can then be trapped by other reagents to form new heterocyclic systems.

Another potential oxidative reaction is the oxidation of the C2-position of the oxazole ring, particularly if it is unsubstituted. A novel ring oxidation of 2H-oxazoles to the corresponding 2-oxazolones has been observed, catalyzed by cytosolic aldehyde oxidase in biological systems. While this is a biochemical transformation, it suggests a potential site of oxidative reactivity on the benzoxazole core that could potentially be exploited with chemical oxidants.

Table 2: Potential Oxidation Reactions for the Benzoxazole Ring

| Oxidizing Agent | Reaction Type | Potential Product |

| Potassium Permanganate (KMnO₄) | Ring Oxidation/Cleavage | Carboxylic acid derivatives, ring-opened products |

| Oxone (Potassium Peroxymonosulfate) | Oxidative Cleavage | Ortho-aminophenol derivatives |

| Aldehyde Oxidase (Enzymatic) | Ring Oxidation | 2-Oxazolone derivative |

Note: Data is based on the general reactivity of the benzoxazole ring system. Specific application to this compound has not been widely reported.

Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comijpcbs.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). youtube.com

The mechanism involves the electrophilic aromatic substitution of the aromatic ring by the Vilsmeier reagent. nrochemistry.com Consequently, the success of the Vilsmeier-Haack reaction is highly dependent on the nucleophilicity (electron-density) of the substrate. Aromatic rings bearing electron-donating groups are activated towards this reaction, while those with electron-withdrawing groups are deactivated.

In the case of this compound, the benzene ring is substituted with two chlorine atoms, which are electron-withdrawing and thus deactivating towards electrophilic aromatic substitution. Furthermore, the benzoxazole ring system itself is generally considered to be electron-deficient. This combination of a deactivated benzene ring and an electron-deficient heterocyclic system makes this compound a very poor substrate for the classical Vilsmeier-Haack reaction. No successful examples of a Vilsmeier-Haack formylation on the parent this compound have been found in the surveyed literature, which is consistent with the predicted low reactivity of this substrate under these conditions. For the reaction to be feasible, the introduction of a strong electron-donating group onto the benzene ring would likely be a prerequisite.

Table 3: Vilsmeier-Haack Reaction Components and Requirements

| Component | Role | Example | Requirement for Reactivity |

| Substrate | Nucleophile | This compound | Electron-rich aromatic or heteroaromatic ring |

| Formylating Agent | Forms the electrophile | N,N-Dimethylformamide (DMF) | Standard reagent |

| Activating Agent | Activates the formamide | Phosphorus Oxychloride (POCl₃) | Standard reagent |

| Vilsmeier Reagent | Electrophile | [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ | Generated in situ |

While computational studies have been performed on the broader class of benzoxazoles and other substituted derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these related compounds. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each section and subsection of the provided outline.

Computational and Theoretical Studies on 5,7 Dichlorobenzoxazole

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules like 5,7-Dichlorobenzoxazole. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to simulate NMR, vibrational, and electronic spectra, providing a valuable counterpart to experimental measurements. ias.ac.innih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial step for the structural elucidation of organic molecules. nih.gov For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like B3LYP. nih.govniscpr.res.in